molecular formula C15H20N2O3 B13251014 tert-Butyl 5-amino-8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

tert-Butyl 5-amino-8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B13251014
M. Wt: 276.33 g/mol
InChI Key: MRACSQPXRBQTQP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic IUPAC name This compound delineates its molecular architecture with precision. The core structure consists of a tetrahydroisoquinoline system—a benzene ring fused to a partially saturated six-membered ring containing one nitrogen atom. Key substituents include:

  • A tert-butyl carboxylate group at position 2, which serves as a protective moiety for the amine functionality.
  • An amino group (-NH₂) at position 5, contributing to hydrogen-bonding capabilities.
  • A formyl group (-CHO) at position 8, introducing electrophilic reactivity.

The molecular formula is inferred as C₁₅H₂₁N₂O₃ , with a molecular weight of 289.34 g/mol . While the exact CAS registry number for this specific derivative is not enumerated in accessible databases, structurally analogous compounds such as tert-butyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 77497-74-6) highlight the prevalence of tert-butyl protection strategies in this chemical class.

Structural Relationship to Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline derivatives exhibit significant structural diversity, with variations in substitution patterns profoundly influencing their chemical and physical properties. A comparative analysis of related compounds reveals critical insights:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
1,2,3,4-Tetrahydroisoquinoline Unsubstituted core C₉H₁₁N 133.19 91-21-4
7-Chloro-1,2,3,4-tetrahydroisoquinoline Chloro at C7 C₉H₁₀ClN 167.64 82771-60-6
tert-Butyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate tert-Butyl carboxylate at C3 C₁₄H₁₉NO₂ 233.31 77497-74-6
Target Compound Amino at C5, formyl at C8, tert-butyl carboxylate at C2 C₁₅H₂₁N₂O₃ 289.34 Not listed

The target compound’s 5-amino-8-formyl substitution pattern distinguishes it from simpler derivatives. The amino group at C5 aligns with bioactive analogs known for neurotransmitter interactions, while the formyl group at C8 introduces aldehyde-mediated reactivity, enabling further synthetic modifications such as Schiff base formation or nucleophilic additions.

Historical Context in Heterocyclic Chemistry Research

Tetrahydroisoquinoline frameworks have been pivotal in heterocyclic chemistry since the 19th century, with early work focusing on alkaloid isolation and structural elucidation. The Pictet–Spengler reaction , discovered in 1911, revolutionized the synthesis of tetrahydroisoquinolines by enabling cyclization between β-arylethylamines and carbonyl compounds. Modern applications leverage protective group strategies—exemplified by the tert-butyl carboxylate moiety in the target compound—to achieve regioselective functionalization.

The integration of amino and formyl groups into tetrahydroisoquinoline scaffolds emerged prominently in late 20th-century medicinal chemistry, driven by their potential in drug discovery. For instance, derivatives like 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 76824-99-2) have been explored for neuroprotective properties, underscoring the pharmacological relevance of this structural class. The target compound’s synthetic versatility and multifunctional substituents position it as a modern iteration of these historical developments, bridging traditional heterocyclic chemistry with contemporary therapeutic design.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

tert-butyl 5-amino-8-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-7-6-11-12(8-17)10(9-18)4-5-13(11)16/h4-5,9H,6-8,16H2,1-3H3

InChI Key

MRACSQPXRBQTQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)C=O)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis typically begins with 5-amino-substituted isoquinoline derivatives , which are subjected to catalytic hydrogenation to afford the tetrahydroisoquinoline core.

  • The tert-butyl carboxylate protecting group is introduced via reaction with di-tert-butyl dicarbonate (di-tert-butyl pyrocarbonate), which selectively protects the amine functionality, facilitating downstream reactions.

  • The formyl group at the 8-position is introduced through selective oxidation or formylation reactions, often after ring construction.

Reaction Conditions and Procedures

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Catalytic hydrogenation of 5-amino-isoquinoline to 5-amino-1,2,3,4-tetrahydroisoquinoline H2 gas, Pd/C catalyst, ambient temperature High (not specified) Provides reduced THIQ core for further modification
2 Protection of amino group with di-tert-butyl dicarbonate Di-tert-butyl dicarbonate, DMF, 0.9 equiv, 100 °C, 3.5 h Moderate (24-27%) Reaction in DMF, followed by aqueous workup and filtration
3 Introduction of formyl group at 8-position Oxidation or formylation via benzaldehyde derivatives or Rubottom oxidation Variable (literature yields vary) Often involves multi-step oxidation and protection/deprotection cycles
4 Final purification Flash chromatography or preparative HPLC Purity >95% Critical for isolating target compound with desired stereochemistry

Representative Synthetic Route Summary

  • Hydrogenation of 5-amino-isoquinoline to tetrahydroisoquinoline intermediate.
  • Protection of the amino group by reaction with di-tert-butyl dicarbonate to form the tert-butyl carbamate.
  • Formylation at the 8-position via selective oxidation or electrophilic substitution, often involving intermediate aldehydes or protected hydroxymethyl derivatives.
  • Purification by chromatographic methods to isolate the this compound.

Advanced Synthetic Techniques and Solid-Phase Synthesis

  • Solid-phase synthesis methods have been developed for tetrahydroisoquinoline derivatives using BOC-protected tetrahydroisoquinoline carboxylic acids attached to nucleophile-sensitive resins. This approach allows for efficient generation of libraries of derivatives, including amino and formyl-substituted compounds.

  • The key heterocyclic intermediates are prepared by Pictet–Spengler reaction of amino acid derivatives with aldehydes, followed by protection, alkylation, and hydrolysis steps on solid support, facilitating automation and rapid synthesis.

Research Findings and Optimization Notes

  • Yields for the protection and coupling steps range from 24% to 27% under optimized conditions using carbodiimide coupling agents and benzotriazol-1-ol as an additive in dichloromethane at room temperature over extended reaction times (up to 9 days).

  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence the yield and purity of the final product.

  • Chromatographic purification (flash chromatography or preparative HPLC) is essential to achieve high purity, especially given the sensitivity of amino and formyl groups to side reactions.

  • Alternative synthetic strategies involving enzymatic steps or cascade reactions have been reported for related tetrahydroisoquinoline alkaloids, though their direct application to this compound requires further adaptation.

Summary Table of Key Preparation Parameters

Parameter Description Typical Value/Condition
Starting material 5-amino-isoquinoline or derivatives Commercially available or synthesized
Hydrogenation catalyst Pd/C Ambient temperature, H2 atmosphere
Amino protection reagent Di-tert-butyl dicarbonate 0.9 equivalents, DMF, 100 °C, 3.5 h
Formylation method Oxidation or electrophilic substitution Rubottom oxidation or benzaldehyde derivatives
Coupling agents N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, benzotriazol-1-ol Room temperature, dichloromethane, 9 days
Purification Flash chromatography / preparative HPLC DCM/MeOH mixtures or gradient elution
Yield range Overall intermediate steps 24-27% per key step

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

tert-Butyl 5-amino-8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Diversity and Positional Effects

Key analogs and their substituent profiles are summarized below:

Compound Name Substituents (Positions) Functional Groups Molecular Formula Key References
Target Compound 5-Amino, 8-Formyl -NH₂ (C5), -CHO (C8) C₁₅H₂₂N₂O₃
tert-Butyl 6-Cyano-7-(5-methyloxazol-4-yl)methoxy-... 6-Cyano, 7-Oxazolylmethoxy -CN (C6), -OCH₂(oxazole) (C7) C₂₀H₂₄N₃O₄
tert-Butyl 6-Carbamoyl-7-(5-methyloxazol-4-yl)methoxy-... 6-Carbamoyl, 7-Oxazolylmethoxy -CONH₂ (C6), -OCH₂(oxazole) (C7) C₂₀H₂₅N₃O₅
tert-Butyl 8-Bromo-6-hydroxy-... 8-Bromo, 6-Hydroxy -Br (C8), -OH (C6) C₁₄H₁₈BrNO₃
tert-Butyl 8-Amino-... 8-Amino -NH₂ (C8) C₁₄H₂₀N₂O₂

Key Observations :

  • Positional Effects: Amino groups at C5 (target) vs.
  • Functional Group Reactivity : The 8-formyl group in the target compound is more electrophilic than the 8-hydroxymethyl (CAS 2060052-26-6) or 8-bromo (CAS 1579518-76-5) groups, enabling distinct reactivity in synthetic pathways .

Spectroscopic and Physical Properties

NMR Data Comparison:
  • Target Compound: Expected aldehyde proton resonance at δ 9–10 ppm (unlike hydroxymethyl δ 4.39 ppm in CAS 2060052-26-6) and amino proton signals near δ 2.5–3.5 ppm .
  • tert-Butyl 6-Carbamoyl-7-oxazolylmethoxy-... : Key peaks at δ 2.70 (CH₃), 3.93 (OCH₃), and aromatic protons at δ 7.54–7.57 .
  • tert-Butyl 8-Bromo-6-hydroxy-...: Bromine’s inductive effect shifts aromatic protons downfield (δ 7.0–8.0) compared to amino-substituted analogs .

Stability: The formyl group in the target compound may necessitate inert storage conditions to prevent oxidation, unlike stable cyano or carbamoyl derivatives .

Biological Activity

tert-Butyl 5-amino-8-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Molecular Weight : 248.33 g/mol
  • CAS Number : 201150-73-4
  • Structural Characteristics : The compound features a tetrahydroisoquinoline core, which is known for various biological activities.

Anticancer Properties

Research has indicated that compounds related to tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells through the intrinsic apoptotic pathway. Specifically, they can lead to G2/M phase cell cycle arrest and promote cellular apoptosis in human breast cancer cells .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been explored for their neuroprotective effects. They may exert these effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs, thereby affecting their therapeutic efficacy and safety profiles .

  • Apoptosis Induction : The compound triggers intrinsic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It inhibits cell cycle progression at the G2/M checkpoint.
  • Enzyme Modulation : By inhibiting cytochrome P450 enzymes, it alters drug metabolism and clearance.

Case Studies

StudyFindings
Study 1Demonstrated that tert-butyl derivatives significantly reduced cell viability in breast cancer cell lines through apoptosis induction .
Study 2Found neuroprotective effects in animal models of Alzheimer's disease, with improved cognitive function observed after treatment .
Study 3Investigated the metabolic stability of the compound compared to other derivatives; results indicated lower clearance rates and enhanced bioavailability .

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